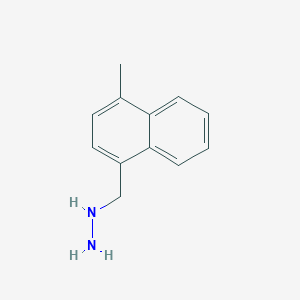
5-Ethylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethylnaphthalene-1,4-dione is an organic compound with the molecular formula C₁₂H₁₀O₂ It is a derivative of naphthoquinone, characterized by the presence of an ethyl group at the 5-position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylnaphthalene-1,4-dione can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by oxidation to introduce the quinone functionality. Another method includes the use of L-proline as a recyclable organocatalyst under reflux conditions in ethanol, which provides a green and efficient route to hydroxy-substituted naphthalene-1,4-dione derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as nano copper (II) oxide, has been reported to enhance the efficiency of the synthesis under mild and solvent-free conditions .
化学反応の分析
Types of Reactions
5-Ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like nano copper (II) oxide are also employed to facilitate reactions under mild conditions .
Major Products Formed
The major products formed from these reactions include various hydroxy-substituted naphthalene-1,4-dione derivatives, which exhibit interesting fluorescence properties and are used in electroluminescence devices and molecular probes .
科学的研究の応用
5-Ethylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and electroluminescent materials.
作用機序
The mechanism of action of 5-ethylnaphthalene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The quinone structure allows it to participate in redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
Menadione (Vitamin K3): A synthetic naphthoquinone with similar redox properties.
Lawsone (2-hydroxynaphthalene-1,4-dione): A natural product with significant biological activity.
Juglone (5-hydroxy-1,4-naphthoquinone): Known for its antimicrobial properties.
Uniqueness
5-Ethylnaphthalene-1,4-dione is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. This structural modification can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
62784-43-4 |
|---|---|
分子式 |
C12H10O2 |
分子量 |
186.21 g/mol |
IUPAC名 |
5-ethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O2/c1-2-8-4-3-5-9-10(13)6-7-11(14)12(8)9/h3-7H,2H2,1H3 |
InChIキー |
CMYZVVRBSAQGIQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=O)C=CC(=O)C2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



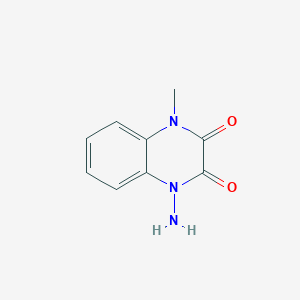
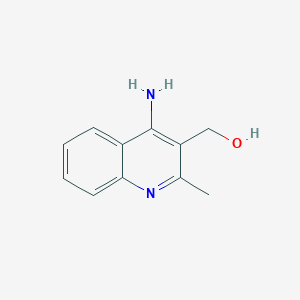
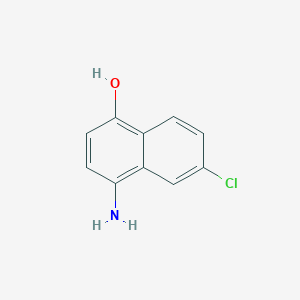
![3-Chloropyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11905657.png)

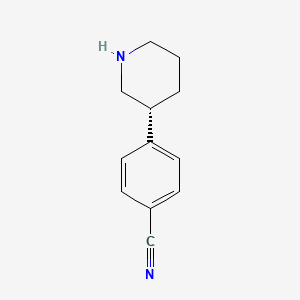
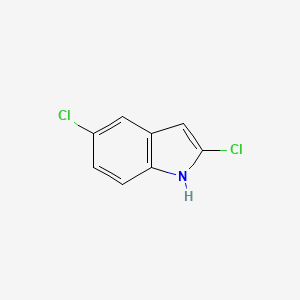
![(3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11905686.png)

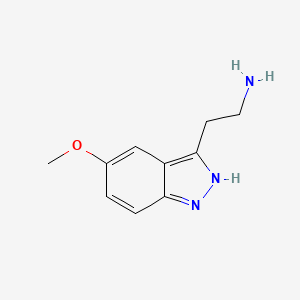
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
